Cas no 118909-86-7 (Phenol, 4-(3-butenyloxy)-)

Phenol, 4-(3-butenyloxy)-, is a phenolic compound featuring a butenyloxy substituent at the para position of the phenol ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the preparation of specialty chemicals and intermediates. The presence of the butenyl group offers versatility for further functionalization, such as polymerization or cross-linking reactions. Its phenolic hydroxyl group enhances solubility in polar solvents, facilitating its use in formulations requiring controlled reactivity. The compound is of interest in research and industrial settings for its potential in developing advanced materials, adhesives, or coatings, where tailored chemical properties are critical. Proper handling is advised due to its reactive nature.
Phenol, 4-(3-butenyloxy)- structure
Phenol, 4-(3-butenyloxy)- structure
Product Name:Phenol, 4-(3-butenyloxy)-
CAS No:118909-86-7
MF:C10H12O2
MW:164.201083183289
CID:1208363
PubChem ID:53986661
Update Time:2025-10-30

Phenol, 4-(3-butenyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(3-butenyloxy)-
    • 4-but-3-enoxyphenol
    • A1-06229
    • 4-[(But-3-en-1-yl)oxy]phenol
    • SCHEMBL5850328
    • 4-allylmethoxyphenol
    • 4-(3-butenyloxy)phenol
    • BKQYNWJOMDZBMG-UHFFFAOYSA-N
    • AKOS013635475
    • 4-(but-3-enyloxy)phenol
    • DTXSID60708171
    • 118909-86-7
    • Inchi: 1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2
    • InChI Key: BKQYNWJOMDZBMG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)O)CCC=C

Computed Properties

  • Exact Mass: 276.20904
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46

Phenol, 4-(3-butenyloxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1668966-5g
4-(But-3-en-1-yloxy)phenol
118909-86-7 98%
5g
¥16275.00 2024-08-09

Phenol, 4-(3-butenyloxy)- Related Literature

Additional information on Phenol, 4-(3-butenyloxy)-

Phenol, 4-(3-butenyloxy)-: Chemical Properties, Applications, and Recent Research Developments

Phenol, 4-(3-butenyloxy)-, is a significant organic compound with a molecular formula of C₉H₁₂O₂. This compound belongs to the class of ether derivatives and is characterized by the presence of a butenyl group attached to a phenolic ring. The unique structural features of this molecule make it a valuable intermediate in various chemical syntheses and have garnered interest in pharmaceutical and industrial applications. The CAS number 118909-86-7 uniquely identifies this compound, ensuring precise classification and handling in research and manufacturing settings.

The chemical structure of Phenol, 4-(3-butenyloxy)-, consists of a benzene ring substituted with a hydroxyl group at the fourth position and an allyl ether linkage at the third position. This configuration imparts distinct reactivity patterns, making it a versatile building block for more complex molecules. The presence of both aromatic and aliphatic moieties allows for diverse functionalization strategies, which are exploited in synthetic chemistry to develop novel compounds with tailored properties.

In recent years, the pharmaceutical industry has shown increasing interest in Phenol, 4-(3-butenyloxy)-, primarily due to its potential as a precursor for bioactive molecules. Researchers have been exploring its utility in the synthesis of pharmaceutical intermediates, particularly those targeting neurological disorders. The compound's ability to undergo selective modifications at both the aromatic and aliphatic regions makes it an attractive candidate for drug development. For instance, studies have demonstrated its role in generating neuroprotective agents, where the butenyl ether moiety can be further functionalized to enhance binding affinity to specific biological targets.

Moreover, the industrial applications of Phenol, 4-(3-butenyloxy)-, extend beyond pharmaceuticals. Its derivatives are employed in the production of specialty chemicals used in polymer formulations, fragrances, and coatings. The compound's stability under various conditions and its compatibility with other synthetic reagents make it a preferred choice for industrial chemical processes. Recent advancements in catalytic systems have further enhanced the efficiency of reactions involving this molecule, leading to more sustainable and scalable production methods.

One of the most compelling aspects of Phenol, 4-(3-butenyloxy)-, is its role in green chemistry initiatives. Efforts to develop environmentally friendly synthetic routes have highlighted its potential as a sustainable alternative to traditional aromatic compounds. For example, researchers have investigated biocatalytic approaches to produce this compound using enzymatic pathways, reducing reliance on harsh chemical conditions. Such innovations align with global trends toward minimizing environmental impact while maintaining high yields and purity standards.

The biological activity of Phenol, 4-(3-butenyloxy)--, has also been explored in detail. Preclinical studies have indicated that certain derivatives exhibit anti-inflammatory properties, making them promising candidates for therapeutic applications. The compound's ability to modulate signaling pathways associated with inflammation has been particularly noteworthy. Additionally, its interaction with lipid membranes has been studied for potential applications in drug delivery systems, where it could enhance the bioavailability of co-administered therapeutics.

In conclusion, Phenol, 4-(3-butenyloxy)- (CAS no: 118909-86-7) is a multifaceted compound with broad utility across pharmaceuticals and industrial chemistry. Its unique structural features enable diverse functionalization strategies, making it indispensable in synthetic chemistry. Recent research highlights its growing importance in developing novel therapeutics and sustainable chemical processes. As scientific understanding advances, further applications of this compound are expected to emerge, reinforcing its significance in modern chemical research.

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